
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
説明
1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry due to its diverse pharmacological properties. It was first synthesized by the German chemist Adolf von Baeyer in 1864 and has since been used in the treatment of various medical conditions, including insomnia, anxiety, and epilepsy.
科学的研究の応用
Photocatalytic Degradation
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been explored in studies focusing on photocatalytic degradation. For example, Cao et al. (2013) investigated the transformation of phenobarbital, a compound structurally related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, using UV/TiO2 heterogeneous photocatalysis. This research highlighted the potential of photocatalytic methods in decomposing pharmaceutical compounds like 1-phenylpyrimidine derivatives, assessing degradation efficiency and identifying reaction intermediates (Cao et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of pyrimidine-2,4,6-triones, including compounds related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, has been a focus area. For instance, Gordetsov et al. (2005) synthesized silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil. These chemical modifications have applications in exploring new materials and potential pharmaceuticals (Gordetsov et al., 2005).
Three-Component Reaction Synthesis
The versatility of 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione in chemical synthesis is evident in its use in multi-component reactions. Shi et al. (2010) documented a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, demonstrating the compound's reactivity and usefulness in creating a variety of derivatives (Shi et al., 2010).
Antitumor Evaluation
Research has also explored the potential of 1-phenylpyrimidine derivatives in antitumor applications. El-Deeb et al. (2010) synthesized and tested novel derivatives for their inhibitory effect on various tumor cell lines. This study highlights the potential therapeutic applications of 1-phenylpyrimidine derivatives in cancer treatment (El-Deeb et al., 2010).
Catalytic Applications
The compound and its derivatives have also been investigated for their catalytic properties. For example, Yoneda et al. (1981) synthesized pyridodipyrimidines, structurally similar to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, and used them as NAD-type redox catalysts. These compounds demonstrated the ability to oxidize a variety of alcohols to carbonyl compounds, suggesting potential applications in organic synthesis and industrial processes (Yoneda et al., 1981).
特性
IUPAC Name |
1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMQZBUZCGXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294383 | |
| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
15018-50-5 | |
| Record name | MLS002703331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



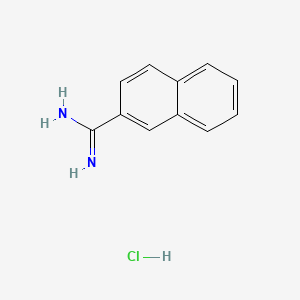
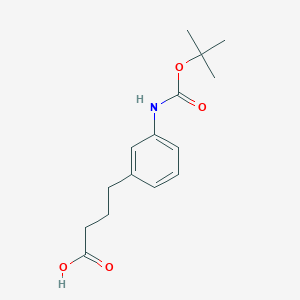
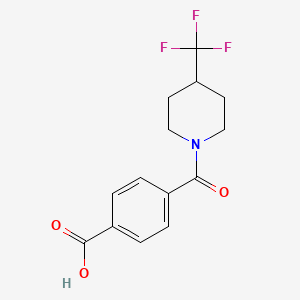
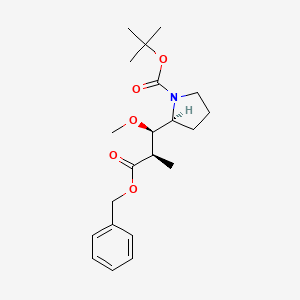
![tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate](/img/structure/B3104765.png)
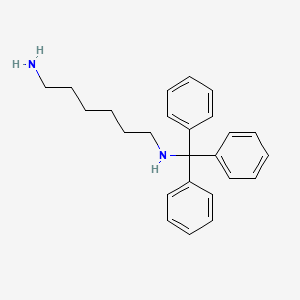
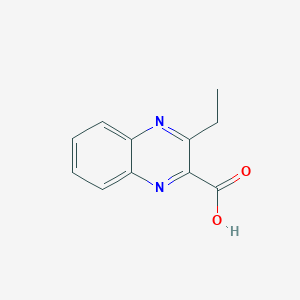
![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)
![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)
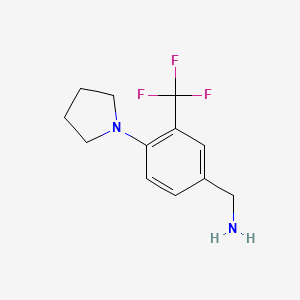
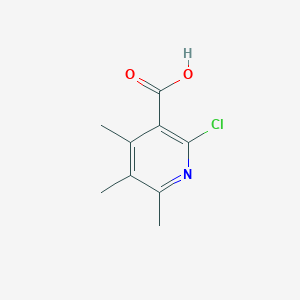

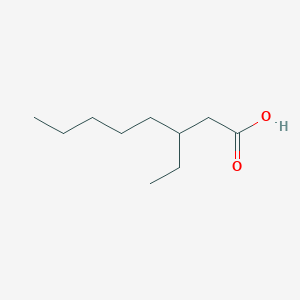
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)